3-氨基-3-(3-羟基苯基)丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

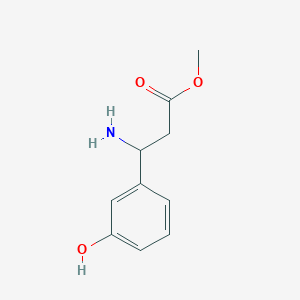

“Methyl 3-amino-3-(3-hydroxyphenyl)propanoate” is a chemical compound with the molecular formula C10H13NO3 . It is a solid substance and is often stored in an inert atmosphere at refrigerator temperatures .

Molecular Structure Analysis

The InChI code for “Methyl 3-amino-3-(3-hydroxyphenyl)propanoate” is1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H . This indicates the presence of a methyl group (CH3), an amino group (NH2), a hydroxyphenyl group (C6H4OH), and a propanoate group (C2H5COO) in the molecule. Physical and Chemical Properties Analysis

“Methyl 3-amino-3-(3-hydroxyphenyl)propanoate” is a solid substance . It has a molecular weight of 231.68 . The compound is typically stored in an inert atmosphere at refrigerator temperatures .科学研究应用

食品中的支链醛

包括与“3-氨基-3-(3-羟基苯基)丙酸甲酯”相关的化合物在内的支链醛在发酵和非发酵食品的风味特征中起着至关重要的作用。这些醛类化合物从氨基酸产生的生成和分解途径及其对食品风味的影响已得到广泛的综述。了解这些途径对于控制食品中所需风味化合物的形成至关重要 (Smit, Engels, & Smit, 2009).

药物的吸收和代谢

对 (-)-表儿茶素等化合物的吸收、代谢、分布和排泄的研究,这些化合物与“3-氨基-3-(3-羟基苯基)丙酸甲酯”具有相似的代谢途径,提供了有关这些化合物如何在体内处理的见解。这些发现对于了解药物和营养保健品的生物利用度至关重要,以及它们如何在细胞水平发挥作用 (Borges et al., 2017).

神经化学和药理学

对 3,4-亚甲二氧基甲基苯丙胺 (MDMA) 等化合物及其对大脑影响的研究为神经化学相互作用和潜在治疗应用提供了视角。尽管与“3-氨基-3-(3-羟基苯基)丙酸甲酯”的直接关联性不明确,但神经药理学中的方法和发现可以为对类似化合物的研究提供信息 (Sessa, Higbed, & Nutt, 2019).

环境和健康影响

对工业化学品(如双酚 A (BPA))的健康和环境影响的研究为研究“3-氨基-3-(3-羟基苯基)丙酸甲酯”提供了一个框架。这些研究的重点是广泛用于消费品中的化学品的作用机制、潜在风险和监管考虑 (Ribeiro, Ladeira, & Viegas, 2017).

安全和危害

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

作用机制

Target of Action

The primary targets of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate . For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity. It is recommended to store the compound in a refrigerator to maintain its stability .

属性

IUPAC Name |

methyl 3-amino-3-(3-hydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7/h2-5,9,12H,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTQBYLORMXXFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)

![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)

![3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine](/img/structure/B1344560.png)

![4,8-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B1344563.png)